Palladium(II) oxalate

Description

The exact mass of the compound Palladium(II) oxalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Palladium(II) oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palladium(II) oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

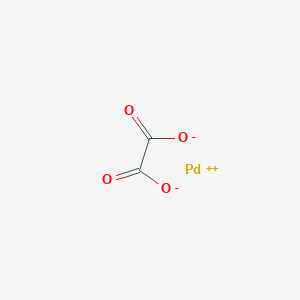

Structure

3D Structure of Parent

Properties

IUPAC Name |

oxalate;palladium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Pd/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUNZXXSTMDFIY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578566 | |

| Record name | Palladium(2+) ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57592-57-1 | |

| Record name | Palladium(2+) ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium (II) oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of High-Purity Palladium(II) Oxalate for Scientific and Pharmaceutical Applications

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, purification, and characterization of high-purity Palladium(II) oxalate (PdC₂O₄). The methodologies detailed herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of High-Purity Palladium(II) Oxalate

Palladium(II) oxalate is a key precursor in the synthesis of various palladium-based catalysts and advanced materials. Its controlled thermal decomposition yields highly dispersed palladium nanoparticles, which are pivotal in a myriad of applications, including catalysis for organic synthesis, automotive catalytic converters, and the development of novel therapeutic agents.[1] The purity of the initial Palladium(II) oxalate is paramount, as trace impurities can significantly impact the performance and efficacy of the final product.

This guide will elucidate the chemical principles underpinning the synthesis of Palladium(II) oxalate, provide detailed, field-proven protocols for its preparation and purification, and outline the essential analytical techniques for its thorough characterization.

Theoretical Foundations of Palladium(II) Oxalate Synthesis

The synthesis of Palladium(II) oxalate is primarily based on a precipitation reaction in an aqueous medium. This involves the reaction of a soluble palladium(II) salt with a source of oxalate ions. The low solubility of Palladium(II) oxalate in water drives the reaction towards the formation of a solid precipitate.

The general reaction can be represented as:

Pd²⁺(aq) + C₂O₄²⁻(aq) → PdC₂O₄(s)

The choice of palladium precursor and oxalate source can influence the reaction kinetics, yield, and purity of the final product. Common palladium precursors include palladium(II) chloride (PdCl₂) and palladium(II) nitrate (Pd(NO₃)₂). Oxalate ions are typically introduced using oxalic acid (H₂C₂O₄), potassium oxalate (K₂C₂O₄), or ammonium oxalate ((NH₄)₂C₂O₄).

A key consideration is the solution's pH, which affects the speciation of the oxalate ion. Maintaining an appropriate pH ensures the predominance of the C₂O₄²⁻ ion, maximizing the precipitation of Palladium(II) oxalate.

Experimental Protocols for Synthesis and Purification

This section details two reliable methods for the synthesis of high-purity Palladium(II) oxalate, starting from common laboratory reagents.

Protocol 1: Synthesis from Palladium(II) Chloride and Ammonium Oxalate

This protocol is adapted from established methods for the synthesis of related palladium-amine complexes and offers a high-yield route to a palladium oxalate intermediate.[1]

Materials and Equipment:

-

Palladium(II) chloride (PdCl₂)

-

Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)

-

Deionized water

-

Beakers and magnetic stirrer with heating plate

-

Buchner funnel and vacuum filtration apparatus

-

Drying oven

Step-by-Step Methodology:

-

Preparation of Ammonium Oxalate Solution: In a 500 mL beaker, dissolve 16.0 g (112.7 mmol) of ammonium oxalate monohydrate in 300 mL of deionized water. Heat the solution to 50-60 °C with stirring until the ammonium oxalate is completely dissolved.[1]

-

Reaction with Palladium(II) Chloride: While maintaining the temperature at 50-60 °C, slowly add 5.0 g (28.2 mmol) of solid Palladium(II) chloride to the ammonium oxalate solution in batches with vigorous stirring.[1] A pale yellow precipitate of a palladium oxalate-containing complex will form.

-

Digestion of the Precipitate: Continue stirring the suspension at 50-60 °C for at least one hour to ensure complete reaction and to promote the growth of larger, more easily filterable particles.

-

Isolation of the Product: Allow the mixture to cool to room temperature. Collect the pale yellow precipitate by vacuum filtration using a Buchner funnel.

-

Washing and Purification: Wash the precipitate thoroughly with several portions of deionized water to remove any unreacted starting materials and soluble byproducts. Subsequently, wash with ethanol to facilitate drying.

-

Drying: Dry the purified Palladium(II) oxalate in a vacuum oven at 65 °C for at least 4 hours, or until a constant weight is achieved.[1]

Diagram of the Synthesis Workflow:

Caption: Analytical workflow for the characterization of Palladium(II) oxalate.

Safety and Handling Precautions

Palladium compounds and oxalates require careful handling to minimize health risks.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [2]* Ventilation: Conduct all synthesis and handling procedures in a well-ventilated fume hood to avoid inhalation of dust or fumes. [2]* Toxicity: Palladium compounds can be harmful if ingested or inhaled, and may cause skin and eye irritation. [2]Oxalic acid and soluble oxalates are toxic and can cause severe irritation upon contact.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of high-purity Palladium(II) oxalate is an essential step for numerous applications in catalysis and materials science. By following the detailed protocols and characterization methods outlined in this guide, researchers can reliably produce a high-quality precursor material. Adherence to the described safety precautions is crucial to ensure a safe laboratory environment. The principles and techniques presented here provide a solid foundation for the successful synthesis and application of this important palladium compound.

References

-

Mixed ligand palladium(II) complexes of oxalate and malonate with vitamin-B6 molecules: Synthesis, crystal structure and kinetics. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Mixing Potassium Oxalate Developer for Platinum/Palladium Printing. (2021, April 1). YouTube. Retrieved January 26, 2026, from [Link]

-

Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. (2020). MDPI. Retrieved January 26, 2026, from [Link]

- Synthetic method of tetraammine palladium (Ⅱ) oxalate. (2009). Google Patents.

-

A Rapid Synthesis of Oriented Palladium Nanoparticles by UV Irradiation. (n.d.). Springer. Retrieved January 26, 2026, from [Link]

-

39 TG, DTG, DSC and MS curves of the calcium oxalate decomposition. TG... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Preparation of salt-based colloid palladium of high concentration. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis, spectroscopic, and biological characterization of the palladium(II) oxalato complexes with heterocyclic ligands. (n.d.). Scilit. Retrieved January 26, 2026, from [Link]

-

The FTIR spectra of Pd (II) complex. The main absorption peaks are... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved January 26, 2026, from [Link]

-

A Rapid Synthesis of Oriented Palladium Nanoparticles by UV Irradiation. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]

-

Purifying Palladium Precipitated from Dirty Solutoins. (2010, December 19). Gold Refining Forum. Retrieved January 26, 2026, from [Link]

-

Raman and FTIR spectroscopy of natural oxalates: Implications for the evidence of life on Mars. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Thermodynamics for complex formation between palladium(ii) and oxalate. (2014). PubMed. Retrieved January 26, 2026, from [Link]

-

Thermodynamics for complex formation between palladium(ii) and oxalate. (2014). RSC Publishing. Retrieved January 26, 2026, from [Link]

-

X-Ray Diffraction Analysis to Study the Effect of Metal Loading and Calcination and Reduction Temperatures for Supported Palladium Catalysts. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]

Sources

Palladium(II) Oxalate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of Palladium(II) oxalate, a significant compound at the intersection of inorganic chemistry, catalysis, and pharmaceutical sciences. Intended for researchers, scientists, and professionals in drug development, this document elucidates the core chemical and physical properties of Palladium(II) oxalate, details its synthesis, and explores its current and potential applications. The information presented herein is grounded in established scientific literature to ensure technical accuracy and provide actionable insights for laboratory and developmental work.

Core Molecular and Physical Characteristics

Palladium(II) oxalate is an inorganic compound featuring palladium in the +2 oxidation state coordinated to an oxalate anion. Its fundamental properties are crucial for its application in various chemical transformations.

Molecular Formula and Structure

The molecular formula for Palladium(II) oxalate is PdC₂O₄ . The oxalate ligand (C₂O₄²⁻) acts as a bidentate ligand, coordinating to the Palladium(II) ion through two oxygen atoms. This coordination typically results in a square planar geometry around the palladium center, a common configuration for Pd(II) complexes. While a definitive single-crystal X-ray structure for simple, anhydrous Palladium(II) oxalate is not widely reported in publicly accessible databases, the structural arrangement can be inferred from related complex palladium oxalate compounds. In these structures, the Pd-O bond lengths are in the range of 2.010 to 2.015 Å.

Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in synthesis and analysis. The precise molecular weight of Palladium(II) oxalate (PdC₂O₄) is calculated based on the standard atomic weights of its constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is as follows:

(1 × 106.42) + (2 × 12.011) + (4 × 15.999) = 106.42 + 24.022 + 63.996 = 194.438 g/mol

This value is essential for the accurate preparation of solutions and in quantitative experimental design.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Palladium(II) oxalate is presented in the table below.

| Property | Value |

| Molecular Formula | PdC₂O₄ |

| Molecular Weight | 194.438 g/mol |

| Appearance | Typically a solid |

| Melting Point | Decomposes upon heating |

| Solubility | Generally insoluble in water and common organic solvents |

| Coordination Geometry | Presumed Square Planar |

Synthesis of Palladium(II) Oxalate: A Validated Protocol

The synthesis of high-purity Palladium(II) oxalate is fundamental for its use in research and development. The following protocol is a robust method derived from established principles of metal oxalate synthesis, which involves the precipitation of the insoluble oxalate salt from an aqueous solution of a soluble palladium salt and an oxalate source.

Rationale and Principles

The synthesis is based on a double displacement reaction. A soluble palladium(II) salt, such as palladium(II) nitrate (Pd(NO₃)₂), is reacted with a soluble oxalate, typically sodium oxalate (Na₂C₂O₄) or oxalic acid (H₂C₂O₄). The low solubility of Palladium(II) oxalate in aqueous media drives the reaction towards the formation of a precipitate. The choice of palladium precursor can influence the reaction kinetics and the physical properties of the final product. For instance, palladium(II) nitrate is often preferred over palladium(II) chloride in certain catalytic applications due to the potential for chloride ions to poison the catalyst.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of Palladium(II) oxalate.

Detailed Step-by-Step Methodology

Materials:

-

Palladium(II) nitrate hydrate (Pd(NO₃)₂·xH₂O)

-

Sodium oxalate (Na₂C₂O₄) or Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized (DI) water

-

Ethanol

-

Beakers

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

-

Vacuum oven

Procedure:

-

Preparation of Palladium Solution: Accurately weigh a stoichiometric amount of palladium(II) nitrate hydrate and dissolve it in a minimal amount of deionized water in a beaker with gentle heating and stirring until fully dissolved.

-

Preparation of Oxalate Solution: In a separate beaker, dissolve a stoichiometric equivalent of sodium oxalate or oxalic acid in deionized water.

-

Precipitation: While vigorously stirring the palladium solution at room temperature, slowly add the oxalate solution dropwise. A precipitate of Palladium(II) oxalate will form immediately. The slow addition ensures the formation of uniform particles.

-

Digestion: Continue stirring the mixture for 1-2 hours at room temperature to allow for the complete precipitation and aging of the solid. This "digestion" step can improve the filterability of the precipitate.

-

Isolation: Isolate the precipitate by vacuum filtration using a Büchner funnel and appropriate filter paper.

-

Washing: Wash the collected solid on the filter paper several times with deionized water to remove any soluble impurities, such as sodium nitrate. Follow this with a wash using ethanol to facilitate drying.

-

Drying: Carefully transfer the solid to a pre-weighed watch glass and dry it in a vacuum oven at a temperature between 60-80 °C until a constant weight is achieved. Drying under vacuum at a moderate temperature is crucial to prevent thermal decomposition of the oxalate.

-

Characterization: The final product should be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the oxalate ligand and thermogravimetric analysis (TGA) to determine its thermal stability and confirm the absence of water of hydration.

Applications in Research and Development

Palladium(II) oxalate serves as a valuable precursor and catalyst in several areas of chemical synthesis and materials science, with emerging relevance in drug development.

Precursor for Heterogeneous Catalysts

A primary application of Palladium(II) oxalate is as a precursor for the preparation of highly dispersed palladium-based heterogeneous catalysts.[9][10] Thermal decomposition of Palladium(II) oxalate at controlled temperatures yields metallic palladium (Pd(0)) nanoparticles. This method offers excellent control over the size and distribution of the palladium particles on a support material, which is critical for catalytic activity. These catalysts are extensively used in a wide array of organic reactions, including:

-

Cross-coupling reactions: The Suzuki, Heck, and Sonogashira reactions, which are cornerstones of modern organic synthesis and pharmaceutical drug discovery, often employ palladium catalysts.

-

Hydrogenation reactions: Palladium catalysts are highly efficient for the reduction of various functional groups.

-

Carbonylation reactions: The synthesis of esters and amides can be catalyzed by palladium complexes. The CO coupling reaction to produce dimethyl oxalate is a notable industrial process where palladium catalysts are employed.[11]

Role in Nanomaterial Synthesis

The controlled thermal decomposition of Palladium(II) oxalate is a key method for synthesizing palladium nanoparticles.[9] The oxalate ligand decomposes into gaseous carbon dioxide, leaving behind pure palladium in a finely divided state. This "clean" decomposition pathway is advantageous as it avoids the introduction of other elemental impurities into the final material. The resulting nanoparticles have applications in electronics, catalysis, and sensing.

Potential in Drug Development and Medicinal Chemistry

While Palladium(II) oxalate itself is not typically used as a therapeutic agent, palladium complexes, in general, are of significant interest in medicinal chemistry, often as potential anticancer agents.[12] They are explored as alternatives to platinum-based drugs like cisplatin, with the aim of achieving different mechanisms of action or overcoming drug resistance. Palladium(II) oxalate can serve as a starting material for the synthesis of more complex palladium-containing drug candidates. For example, the oxalate ligand can be displaced by other chelating agents to form novel palladium complexes with potential biological activity. Furthermore, palladium nanoparticles synthesized from oxalate precursors are being investigated for applications in drug delivery and medical imaging.[13]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling Palladium(II) oxalate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or in a fume hood.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from heat and incompatible materials.

It is highly recommended to consult the Safety Data Sheet (SDS) for Palladium(II) oxalate before use for comprehensive safety and handling information.

Conclusion

Palladium(II) oxalate is a compound of significant utility in both academic research and industrial applications. Its well-defined stoichiometry and clean decomposition properties make it an excellent precursor for the synthesis of palladium-based catalysts and nanomaterials. For professionals in drug development, an understanding of the chemistry of this and related palladium complexes is crucial for the design and synthesis of novel therapeutic agents. The methodologies and data presented in this guide are intended to provide a solid foundation for the effective and safe utilization of Palladium(II) oxalate in the laboratory.

References

-

Wikipedia. Palladium. [Link]

-

ResearchGate. Mixed ligand palladium(II) complexes of oxalate and malonate with vitamin-B6 molecules: Synthesis, crystal structure and kinetics. [Link]

-

ResearchGate. X-ray diffractograms: (a) initial oxalate, JCPDS 21-0297; (b) sample... [Link]

-

PMC. Oxali-palladium nanoparticle synthesis, characterization, protein binding, and apoptosis induction in colorectal cancer cells. [Link]

-

Wikipedia. Carbon. [Link]

-

YouTube. Synthesis of Transition Metal Oxalate Compounds (2021) | Introduction and Theory. [Link]

-

Mol-Instincts. Molecular Weight Calculator (Molar Mass). [Link]

-

Wikipedia. Oxygen. [Link]

- Google Patents. CN101362781A - Synthetic method of tetraammine palladium (Ⅱ)

-

ACS Publications. Palladium-catalyzed alkyne-oxalate ester reaction. A formal carbon-carbon bond cleavage process. [Link]

-

Revue Roumaine de Chimie. MIXED OXIDES SYNTHESIS BY THE OXALATE METHOD. [Link]

-

nglos324. oxygen. [Link]

-

ResearchGate. Anticancer Evaluation and Drug Delivery of New Palladium(II) Complexes Based on the Chelate of Alendronate onto Hydroxyapatite Nanoparticles. [Link]

-

ResearchGate. Selected X-ray diffraction pattern of the oxalates crystals (underlying... [Link]

-

YouTube. How To Calculate Molecular Weight and Molar Mass!. [Link]

-

Royal Society of Chemistry. Oxygen - Element information, properties and uses. [Link]

- Google Patents. ES2224808B2 - METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS.

-

Wikipedia. Carbon-12. [Link]

-

American Water Chemicals, Inc. Molar Mass Calculator - Molecular Weight Calculator. [Link]

-

PMC. The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method. [Link]

-

Royal Society of Chemistry. Palladium - Element information, properties and uses. [Link]

-

MDPI. Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One. [Link]

-

YouTube. What Is The Atomic Weight Of Carbon? - Chemistry For Everyone. [Link]

-

MDPI. Crystal Chemistry of the Copper Oxalate Biomineral Moolooite: The First Single-Crystal X-ray Diffraction Studies and Thermal Behavior. [Link]

-

DTIC. Synthesis of Oxides Containing Transition Metals. [Link]

-

MDPI. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. [Link]

-

NIST. Atomic Weights and Isotopic Compositions for Palladium. [Link]

-

Oreate AI Blog. Understanding the Molar Mass of C2O4: A Closer Look. [Link]

-

ACS Publications. Effects of Precursors on Preparation of Pd/r-alumina Catalyst for Synthesis of Dimethyl Oxalate. [Link]

-

Westfield State University. Atomic/Molar mass. [Link]

-

Pendidikan Kimia. Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations. [Link]

-

YouTube. What Is The Atomic Weight Of Oxygen? - Chemistry For Everyone. [Link]

-

ChemistryTalk. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. [Link]

-

RSC Publishing. Characterization of the Alkali Metal Oxalates (MC2O4 −). [Link]

-

Lenntech. Molecular Weight Calculator (Molar Mass). [Link]

-

AtomicNumber.net. Atomic Number of Palladium Pd. [Link]

-

Reddit. What is the Mass number and Atomic number of O2?. [Link]

-

nuclear-power.com. Atomic Number - Atomic Mass - Density of Palladium. [Link]

Sources

- 1. Palladium - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 5. Oxygen - Wikipedia [en.wikipedia.org]

- 6. princeton.edu [princeton.edu]

- 7. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. CN101362781A - Synthetic method of tetraammine palladium (â ¡) oxalate - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile | MDPI [mdpi.com]

- 13. Oxali-palladium nanoparticle synthesis, characterization, protein binding, and apoptosis induction in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of Palladium(II) Oxalate (CAS 57592-57-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Palladium(II) oxalate, a key inorganic precursor material. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the synthesis, characterization, and potential applications of this compound, with a focus on the rationale behind the scientific methodologies.

Core Concepts: Understanding Palladium(II) Oxalate

Palladium(II) oxalate (PdC₂O₄) is a salt of divalent palladium and oxalic acid. Its primary significance in research and development lies in its role as a precursor, particularly for the synthesis of palladium nanoparticles, which are highly valued for their catalytic activity in a wide range of organic reactions. The oxalate ligand, being a good reducing agent upon heating, facilitates the formation of zero-valent palladium.

| Property | Value | Source(s) |

| CAS Number | 57592-57-1 | N/A |

| Molecular Formula | C₂O₄Pd | N/A |

| Molecular Weight | 194.44 g/mol | N/A |

| Appearance | Expected to be a solid | N/A |

| Melting Point | 144 °C (decomposes) | N/A |

Synthesis of Palladium(II) Oxalate: A Proposed Protocol

While detailed literature exclusively focused on the synthesis of pure Palladium(II) oxalate is sparse, a reliable method can be deduced from its documented formation as an intermediate in nanoparticle synthesis.[1] A plausible and straightforward approach is the precipitation reaction between a soluble palladium(II) salt and an oxalate salt in an aqueous medium.

Experimental Workflow: Precipitation Synthesis

This protocol is based on the principle of metathesis, where the palladium and oxalate ions from soluble precursors combine to form the insoluble Palladium(II) oxalate.

Caption: Proposed workflow for the synthesis of Palladium(II) oxalate.

Step-by-Step Methodology

-

Preparation of Precursor Solutions:

-

Prepare a solution of Palladium(II) chloride (PdCl₂) in deionized water. Gentle heating may be required to facilitate dissolution.

-

In a separate vessel, prepare a stoichiometric equivalent solution of potassium oxalate (K₂C₂O₄) or another suitable alkali metal oxalate in deionized water.

-

-

Precipitation:

-

Slowly add the potassium oxalate solution to the palladium chloride solution with constant stirring.

-

A precipitate of Palladium(II) oxalate should form immediately. Continue stirring for a sufficient period to ensure complete reaction.

-

-

Isolation and Purification:

-

Isolate the solid product by vacuum filtration.

-

Wash the precipitate sequentially with deionized water to remove any soluble salt byproducts (e.g., KCl) and then with a low-boiling point organic solvent like acetone to facilitate drying.

-

Dry the purified product under vacuum at a mild temperature to remove residual solvent.

-

Rationale: The choice of aqueous media is for its ability to dissolve the ionic precursors. The washing steps are crucial for obtaining a high-purity product, which is essential for subsequent applications, particularly in catalysis where impurities can poison the catalyst.

Structural Characterization: A Multi-Technique Approach

A thorough characterization of the synthesized Palladium(II) oxalate is imperative to confirm its identity and purity. The following techniques provide complementary information.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy probes the vibrational modes of molecules. For Palladium(II) oxalate, it is particularly useful for confirming the presence and coordination of the oxalate ligand.

Expected Spectral Features: The oxalate anion (C₂O₄²⁻) has several characteristic vibrational modes. Upon coordination to a metal center like Pd(II), the symmetries of these vibrations can change, leading to shifts in their absorption frequencies. Based on studies of other metal oxalates, the following key absorptions are expected:[2][3]

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |

| ν_as(C=O) | 1650 - 1680 | Asymmetric stretching of the carbonyl groups. |

| ν_s(C-O) + ν(C-C) | 1300 - 1360 | Symmetric stretching of the C-O bonds coupled with C-C stretching. |

| δ(O-C=O) | ~800 | Bending mode of the oxalate ligand. |

Experimental Protocol:

-

Prepare a KBr pellet by mixing a small amount of the dried Palladium(II) oxalate sample with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a more direct measurement of the solid sample.

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Interpretation: The presence of strong absorption bands in the specified regions would provide strong evidence for the formation of the oxalate complex. The exact peak positions can give insights into the coordination mode of the oxalate ligand to the palladium center.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the chemical environment of carbon atoms in a molecule. For Palladium(II) oxalate, this technique would confirm the presence of the carboxylate carbons.

Expected Chemical Shift: Due to the symmetry of the oxalate ligand, a single resonance is expected in the ¹³C NMR spectrum. In related palladium(II) complexes with carboxylate ligands, the carboxylate carbon signal typically appears in the downfield region of the spectrum.[4] A chemical shift in the range of 160-175 ppm would be anticipated for the carboxylate carbons in Palladium(II) oxalate.

Experimental Protocol:

-

Dissolve the Palladium(II) oxalate in a suitable deuterated solvent. Due to the likely low solubility of this salt, a highly polar solvent such as DMSO-d₆ might be necessary.

-

Acquire the ¹³C NMR spectrum. A sufficient number of scans may be required to obtain a good signal-to-noise ratio.

Rationale: The observation of a single peak in the expected region would be consistent with the symmetrical structure of the oxalate ligand coordinated to the palladium center.

Thermal Analysis (TGA/DTA)

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) measures the difference in temperature between a sample and a reference. These techniques are invaluable for understanding the thermal stability and decomposition pathway of Palladium(II) oxalate.

Expected Decomposition Pathway: Metal oxalates typically decompose upon heating, releasing carbon dioxide and/or carbon monoxide, to yield the metal or a metal oxide.[5][6] The thermal decomposition of Palladium(II) oxalate is expected to proceed as follows:

PdC₂O₄(s) → Pd(s) + 2CO₂(g)

Alternatively, if the decomposition is carried out in an oxidizing atmosphere (like air), the resulting palladium metal may be further oxidized to palladium(II) oxide (PdO).

Caption: Thermal decomposition pathway of Palladium(II) oxalate.

Experimental Protocol:

-

Place a small, accurately weighed amount of the Palladium(II) oxalate sample into a TGA crucible.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for an inert environment or air for an oxidative environment).

-

Monitor the mass loss and any endothermic or exothermic events as a function of temperature.

Data Interpretation: The TGA curve will show a weight loss step corresponding to the decomposition. The percentage of weight loss can be used to confirm the stoichiometry of the decomposition reaction. The DTA curve will indicate whether the decomposition is an endothermic or exothermic process.

Applications in Materials Science and Catalysis

The primary application of Palladium(II) oxalate is as a precursor for the synthesis of palladium-based materials, most notably palladium nanoparticles.

Precursor for Palladium Nanoparticles

The thermal decomposition of Palladium(II) oxalate at relatively low temperatures makes it an excellent precursor for generating highly dispersed palladium nanoparticles on various supports.[1]

Workflow:

-

Impregnate a support material (e.g., activated carbon, alumina, silica) with a solution containing Palladium(II) oxalate or its precursors.

-

Dry the impregnated support.

-

Heat the material under a controlled atmosphere to decompose the oxalate and form palladium nanoparticles in situ.

Advantages: This method can lead to small, well-dispersed nanoparticles, which is crucial for achieving high catalytic activity due to the high surface area-to-volume ratio.

Catalysis

Palladium is a versatile catalyst used in a wide array of organic transformations.[7][8] Nanoparticles derived from Palladium(II) oxalate are effective catalysts for reactions such as:

-

Cross-coupling reactions: Suzuki, Heck, and Sonogashira couplings.

-

Hydrogenation and dehydrogenation reactions.

-

Oxidation reactions.

The choice of Palladium(II) oxalate as a precursor can influence the size, morphology, and ultimately the catalytic performance of the resulting palladium nanoparticles.

Conclusion

Palladium(II) oxalate is a valuable precursor material whose properties make it particularly suitable for the synthesis of catalytically active palladium nanoparticles. A comprehensive characterization using a combination of spectroscopic and thermal analysis techniques is essential to ensure the quality and purity of the compound for its intended applications. The methodologies and expected outcomes detailed in this guide provide a robust framework for researchers working with this important palladium compound.

References

- Christian, J. H., Foley, B. J., Ciprian, E., Dick, D. D., Said, M., Darvin, J., et al. (2022). Raman and infrared spectra of plutonium (IV) oxalate and its thermal degradation products. J. Nucl.

-

ResearchGate. (n.d.). Mixed ligand palladium(II) complexes of oxalate and malonate with vitamin-B6 molecules: Synthesis, crystal structure and kinetics. Retrieved from [Link]

-

ACS Publications. (n.d.). Carbon-13 NMR studies of supported platinum and palladium catalysts using magic angle sample spinning. The Journal of Physical Chemistry. Retrieved from [Link]

-

Journal of Materials and Environmental Science. (n.d.). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or. Retrieved from [Link]

-

MDPI. (2023). Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite) Dehydration/Rehydration. Retrieved from [Link]

-

PubMed. (2011). Catalytic Ozonation of Oxalate With a Cerium Supported Palladium Oxide: An Efficient Degradation Not Relying on Hydroxyl Radical Oxidation. Retrieved from [Link]

-

ACS Publications. (2026). Evaluating Palladium 4d-to-2p X-ray Emission Spectroscopy for Characterizing Catalytically Relevant Species. Inorganic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate. Retrieved from [Link]

- Raman and infrared spectra of plutonium (IV) oxalate and its thermal degradation products. (2022).

-

Royal Society of Chemistry. (2024). Newly synthesized palladium(II) complexes with dialkyl esters of (S,S)-propylenediamine-N,N′-di-(2,2′-di-(4-hydroxy-benzil))acetic acid: in vitro investigation of biological activities and HSA/DNA binding. Retrieved from [Link]

- Google Patents. (n.d.). CN101362781A - Synthetic method of tetraammine palladium (Ⅱ) oxalate.

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Raman and Infrared Spectra of Plutonium (IV) Oxalate and Its Thermal Degradation Products. Retrieved from [Link]

-

Wikipedia. (n.d.). Palladium. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Thermodynamics for complex formation between palladium(ii) and oxalate. Dalton Transactions. Retrieved from [Link]

-

MDPI. (n.d.). Thermal Stability of Calcium Oxalates from CO 2 Sequestration for Storage Purposes: An In-Situ HT-XRPD and TGA Combined Study. Retrieved from [Link]

-

ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

-

Materials Project. (n.d.). mp-2: Pd (Cubic, Fm-3m, 225). Retrieved from [Link]

-

DSpace. (n.d.). Synthesis of Supported Palladium Catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of ligand 5 (a) and its Pd(II) complex 5c (b). A... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) ROLE OF PALLADIUM IN DIFFERENT CATALYTIC REACTIONS. Retrieved from [Link]

-

MDPI. (n.d.). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Retrieved from [Link]

-

ResearchGate. (n.d.). XRD experimental and JCPDS data[9][10] on palladium(II) nitrate crystal structure. Retrieved from [Link]

-

ChemRxiv. (n.d.). Isolation and Catalytic Reactivity of Mononuclear Palladium(I) Complexes. Retrieved from [Link]

-

The University of Groningen research portal. (n.d.). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Retrieved from [Link]

-

Materials Project. (n.d.). mp-1336: PdO (Tetragonal, P4_2/mmc, 131). Retrieved from [Link]

-

PubChem. (n.d.). Palladium oxalate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Raman and infrared spectra of plutonium (IV) oxalate and its thermal degradation products (Journal Article) | OSTI.GOV [osti.gov]

- 3. mdpi.com [mdpi.com]

- 4. Newly synthesized palladium( ii ) complexes with dialkyl esters of ( S , S )-propylenediamine- N , N ′-di-(2,2′-di-(4-hydroxy-benzil))acetic acid: in ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00659C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tainstruments.com [tainstruments.com]

- 7. alfachemic.com [alfachemic.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Practical Guide to the Physicochemical Characterization of Palladium(II) Oxalate

Abstract

Palladium(II) oxalate is a significant compound, often serving as a precursor in the synthesis of palladium-based catalysts and nanomaterials. A thorough understanding of its structural and physicochemical properties is paramount for controlling the morphology and reactivity of these downstream products. While single crystals of simple metal oxalates suitable for X-ray diffraction are often challenging to obtain, a multi-technique approach can provide a comprehensive and validated characterization of the material. This guide presents a holistic framework for researchers, detailing the synthesis, and in-depth analysis of palladium(II) oxalate using a suite of complementary analytical techniques. It emphasizes the causality behind experimental choices and provides field-proven insights into data interpretation, grounded in authoritative references.

Introduction: The Challenge and Strategy

Palladium, a lustrous silvery-white metal of the platinum group, is a cornerstone of modern catalysis.[1] Its complexes, particularly those with the d8 electron configuration of Pd(II), typically adopt a square planar geometry, which is fundamental to their reactivity.[2] The oxalate anion (C₂O₄²⁻), a versatile bidentate ligand, can coordinate with metal ions to form a wide array of structures, from simple salts to complex coordination polymers.[3][4] The resulting palladium(II) oxalate is a key intermediate in various chemical transformations, notably in the preparation of highly active palladium nanoparticles.[5]

The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SCXRD).[6] However, many simple inorganic salts, including palladium(II) oxalate, tend to precipitate from solution as microcrystalline powders, precluding analysis by SCXRD. This guide addresses this common experimental hurdle by outlining a robust, self-validating workflow for the comprehensive characterization of polycrystalline palladium(II) oxalate. We will explore a synergistic combination of Powder X-ray Diffraction (PXRD), vibrational spectroscopy (FTIR and Raman), and thermal analysis. To satisfy the need for a detailed crystallographic protocol, this guide also provides an in-depth case study on a related, structurally characterized mixed-ligand palladium-oxalato complex, illustrating the principles and workflow of a complete single-crystal structure determination.

Synthesis of Palladium(II) Oxalate

The synthesis of palladium(II) oxalate is typically achieved through a straightforward precipitation reaction. The choice of precursors is critical to ensure a high-purity product. The following protocol is based on established methods for the synthesis of metal oxalates.[4]

Experimental Protocol: Synthesis

-

Precursor Preparation:

-

Prepare a 0.1 M aqueous solution of palladium(II) chloride (PdCl₂). Gentle heating may be required to facilitate dissolution. Alternatively, a more soluble salt like sodium tetrachloropalladate(II) (Na₂PdCl₄) can be used.

-

Prepare a 0.1 M aqueous solution of a soluble oxalate salt, such as potassium oxalate (K₂C₂O₄) or sodium oxalate (Na₂C₂O₄).

-

-

Precipitation:

-

While vigorously stirring the palladium salt solution at room temperature, add the oxalate solution dropwise.

-

A precipitate, typically yellow or brownish, of palladium(II) oxalate will form immediately. The reaction involves the displacement of chloro or aqua ligands by the oxalate anion.[5]

-

-

Isolation and Purification:

-

Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.

-

Isolate the solid product by vacuum filtration using a Buchner funnel and an appropriate filter paper.

-

Wash the precipitate sequentially with deionized water (to remove soluble salt byproducts) and then with a low-boiling point organic solvent like ethanol or acetone (to facilitate drying).

-

Dry the resulting powder in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to constant weight.

-

Powder X-ray Diffraction (PXRD) Analysis

For a microcrystalline material, PXRD is the primary technique for structural characterization. It provides a unique "fingerprint" of the crystalline phase, allowing for identification, purity assessment, and determination of unit cell parameters.[7][8]

Rationale for PXRD

While not providing the atomic-level detail of a single-crystal study, PXRD is indispensable for confirming the formation of the desired crystalline phase and ensuring the absence of crystalline impurities from the starting materials.[9] For a novel material like palladium(II) oxalate, where a reference pattern may not exist in databases, the data is crucial for establishing a benchmark for future studies.

Experimental Protocol: PXRD Data Acquisition

-

Sample Preparation: Finely grind the dried palladium(II) oxalate powder using an agate mortar and pestle to ensure random crystal orientation and reduce particle size effects.

-

Mounting: Pack the powder into a sample holder. A zero-background sample holder (e.g., single-crystal silicon) is recommended to minimize background noise.

-

Data Collection:

-

Use a modern powder diffractometer equipped with a monochromatic X-ray source (typically Cu Kα, λ = 1.5406 Å).

-

Scan a wide 2θ range (e.g., 5° to 90°) to record all significant diffraction peaks.

-

Employ a slow scan speed or long counting time per step to obtain high-quality data with a good signal-to-noise ratio.

-

Data Analysis and Interpretation

-

Phase Identification: Compare the obtained diffraction pattern against standard databases like the Powder Diffraction File (PDF) from the ICDD to check for known phases.

-

Purity Assessment: The presence of sharp peaks that do not correspond to the main phase indicates crystalline impurities. A broad, undulating background may suggest the presence of amorphous content.[8]

-

Unit Cell Indexing: If the material is of high quality and a unique phase, specialized software can be used to index the diffraction peaks, which involves assigning Miller indices (hkl) to each peak and determining the crystal system and unit cell parameters.

Vibrational Spectroscopy for Coordination Analysis

Vibrational spectroscopy is a powerful, non-destructive tool for probing the local coordination environment of the oxalate ligand.[10] Infrared (IR) and Raman spectroscopy provide complementary information based on the selection rules governing molecular vibrations.[11]

Rationale for FTIR and Raman Spectroscopy

The vibrational frequencies of the carboxylate groups (C=O and C-O) of the oxalate ligand are highly sensitive to its coordination mode (e.g., bidentate chelation, bridging) and the identity of the metal ion it is bonded to.[12][13] For a molecule with a center of inversion, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa.[11] Observing the differences and similarities between the IR and Raman spectra can thus provide significant insight into the molecular symmetry of the palladium-oxalate complex.

Experimental Protocol: FTIR and Raman

-

FTIR Spectroscopy:

-

Record the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Collect data in the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Raman Spectroscopy:

-

Place a small amount of the powder on a microscope slide.

-

Use a Raman spectrometer with a specific laser excitation wavelength (e.g., 532 nm or 785 nm).

-

Focus the laser on the sample and collect the scattered light.

-

Data Analysis and Interpretation

The key spectral regions for palladium(II) oxalate are summarized in the table below. The bidentate chelation of the oxalate ligand to the palladium center is expected to result in characteristic shifts in the carboxylate stretching frequencies compared to the free oxalate ion.

| Vibration Mode | Typical Wavenumber Range (cm⁻¹) | Expected Observation |

| νas(C=O) | 1650 - 1680 | Strong in IR |

| νs(C=O) | 1610 - 1640 | Strong in Raman |

| ν(C-C) + δ(O-C=O) | ~1360 and ~1315 | Strong in IR |

| ν(Pd-O) + ring def. | 400 - 600 | Weak to medium in IR and Raman |

Table 1: Key vibrational modes for coordinated oxalate.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample.[14] Together, they provide critical information on thermal stability, decomposition pathways, and the stoichiometry of hydrates.[15]

Rationale for Thermal Analysis

TGA is essential for determining if the synthesized palladium(II) oxalate is anhydrous or a hydrate (PdC₂O₄·nH₂O). The mass loss corresponding to the dehydration step allows for the precise determination of 'n'. The subsequent decomposition steps reveal the thermal stability of the compound and the nature of the final residue (e.g., PdO or metallic Pd), which is crucial for its application as a precursor.[16]

Experimental Protocol: TGA/DSC

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the dried palladium(II) oxalate powder into an alumina or platinum crucible.

-

Analysis Conditions:

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample from room temperature to an appropriate final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen (to observe decomposition) or an oxidative atmosphere like air (to observe oxidation).

-

Data Analysis and Interpretation

A typical TGA thermogram for a metal oxalate hydrate shows distinct mass loss steps:

-

Dehydration: A mass loss at lower temperatures (typically < 200 °C) corresponding to the loss of water molecules.

-

Decomposition: A subsequent, sharp mass loss at higher temperatures corresponding to the decomposition of the anhydrous oxalate to the metal or metal oxide, with the release of CO and/or CO₂.

The stoichiometry can be calculated from the percentage mass loss at each step. For example, the decomposition of anhydrous PdC₂O₄ to metallic Pd would correspond to a theoretical mass loss of 44.8%.

Case Study: Single-Crystal X-ray Diffraction of a Palladium-Oxalato Complex

To illustrate the definitive technique of crystal structure analysis, we will consider the workflow for a related compound whose structure has been determined: [Pd(oxalate)(pyridoxine)₂].[5] This complex features the same Pd(II)-oxalate core but includes additional pyridoxine ligands that facilitate the growth of single crystals.

Workflow for Single-Crystal Structure Analysis

The logical flow from crystal selection to a final, validated structural model is a multi-step, self-validating process.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology

-

Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. It is then rotated in a monochromatic X-ray beam, and a series of diffraction images are collected.

-

Data Reduction and Space Group Determination: The collected images are processed to integrate the intensities of the diffraction spots. The software then determines the unit cell dimensions and the crystal system. Based on systematic absences in the diffraction data, the space group is determined.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of the heaviest atoms (in this case, palladium).

-

Structure Refinement: The initial atomic model is refined against the experimental data. This is an iterative process where the atomic coordinates, displacement parameters, and occupancies are adjusted to minimize the difference between the observed structure factors (|F_o|) and the calculated structure factors (|F_c|). The quality of the refinement is monitored by the R-factor.

-

Validation: The final refined structure is validated using software like PLATON or the IUCr's checkCIF service. This step checks for geometric consistency, missed symmetry, and other potential issues. The final data is then deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Structural Insights from [Pd(oxalate)(pyridoxine)₂]

The analysis of this complex revealed a distorted square-planar coordination geometry for the Pd(II) ion.[5] The oxalate ligand acts as a symmetrical bidentate chelate, binding through two oxygen atoms. Key structural parameters are summarized below.

| Parameter | Value | Significance |

| Pd-O (oxalate) bond lengths | ~2.010 Å | Confirms strong covalent bonding between Pd and the oxalate ligand. |

| Pd-N (pyridoxine) bond lengths | ~2.015 Å | Provides context for the Pd-ligand bond distances. |

| O-Pd-O bite angle | ~83° | Typical for a five-membered chelate ring formed by an oxalate ligand. |

| Coordination Geometry | Distorted Square Planar | Consistent with the d⁸ electronic configuration of Pd(II). |

Table 2: Key crystallographic data for the Pd(II)-oxalate coordination sphere in [Pd(oxalate)(pyridoxine)₂].[5]

This case study demonstrates how SCXRD provides unambiguous, high-precision data on bond lengths, bond angles, and the overall molecular geometry, which is the ultimate goal of a crystal structure analysis.

Conclusion

The comprehensive characterization of palladium(II) oxalate, a compound often encountered as a microcrystalline powder, necessitates a multi-faceted analytical approach. This guide has outlined a validated workflow that integrates synthesis with analysis by Powder X-ray Diffraction, vibrational spectroscopy (FTIR and Raman), and thermal analysis. Each technique provides a unique and essential piece of the structural puzzle. PXRD confirms the crystalline phase and purity, vibrational spectroscopy elucidates the local coordination of the oxalate ligand, and thermal analysis determines stoichiometry and thermal stability. By employing these methods in concert, researchers can build a detailed and reliable understanding of the physicochemical properties of palladium(II) oxalate, enabling its effective use in materials science and catalysis. The included single-crystal XRD case study further serves to illuminate the principles of definitive structure determination, providing a complete picture of the state-of-the-art in solid-state chemical analysis.

References

-

Haque, M. M., et al. (2013). Mixed ligand palladium(II) complexes of oxalate and malonate with vitamin-B6 molecules: Synthesis, crystal structure and kinetics. Journal of the Iranian Chemical Society, 10, 895-905. [Link]

-

Wikipedia contributors. (2024). Palladium. In Wikipedia, The Free Encyclopedia. [Link]

-

Nave, J. E., et al. (2016). Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations. Journal of Chemical Education, 93(5), 929-933. [Link]

-

Al-Jibori, S. A., et al. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. Journal of Materials and Environmental Science, 8(11), 4133-4140. [Link]

-

J. Chem. Ed. (2021). Synthesis of Transition Metal Oxalate Compounds (2021) | Introduction and Theory. YouTube. [Link]

-

TMP Chem. (2017). Synthesis of Metal Oxalates | Intro & Theory. YouTube. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Palladium. [Link]

-

International Union of Crystallography. (n.d.). Powder Diffraction of Molecular Functional Materials. [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Molecules, 27(21), 7215. [Link]

-

Dollimore, D., & Jones, T. E. (1973). The thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate. Journal of the Chemical Society, Dalton Transactions, (1), 1-4. [Link]

-

Frost, R. L., et al. (2003). Raman and FTIR spectroscopy of natural oxalates: Implications for the evidence of life on Mars. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(6), 1195-1204. [Link]

-

The Royal Society of Chemistry. (2022). Powder X- Ray Diffraction (P-XRD) Technique. YouTube. [Link]

-

Al-Ani, M. M., et al. (2011). Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture. Pharmaceutical Development and Technology, 16(6), 578-585. [Link]

-

de Faria, D. L. A., & Lopes, F. N. (2007). Spectroscopic investigations of iron(II) and iron(III) oxalates. Anais da Academia Brasileira de Ciências, 79(3), 415-423. [Link]

-

Stuart, B. (2018). Metal Oxalates. Conservation Wiki. [Link]

-

Materials Project. (n.d.). mp-13682: PdS2 (Orthorhombic, Pbca, 61). [Link]

-

Perles, J. (2021). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Crystals, 11(1), 33. [Link]

-

Brunger, A. T. (2007). Refinement of X-ray Crystal Structures. Stanford University. [Link]

-

Dollimore, D., & Broadbent, D. (1968). The thermal decomposition of oxalates. Part VII. The effect of prior dehydration conditions upon the subsequent decomposition of cobalt oxalate. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 157-161. [Link]

-

Wikipedia contributors. (2024). Thermogravimetric analysis. In Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. americanelements.com [americanelements.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. fkf.mpg.de [fkf.mpg.de]

- 7. m.youtube.com [m.youtube.com]

- 8. Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. Palladium oxalate | C2H2O4Pd | CID 90473675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes [vtechworks.lib.vt.edu]

- 12. Inorganic Crystal Structure Database | re3data.org [re3data.org]

- 13. 57592-57-1|Palladium(II) oxalate|BLD Pharm [bldpharm.com]

- 14. lookchem.com [lookchem.com]

- 15. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-Depth Technical Guide to the Synthesis of Palladium(II) Oxalate: Precursor Selection and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium(II) oxalate (PdC₂O₄) is a critical, yet often overlooked, intermediate in the synthesis of palladium-based catalysts and active pharmaceutical ingredients. Its controlled preparation is paramount to ensure the purity, reactivity, and ultimately, the performance of the final product. This guide provides a comprehensive overview of the primary synthesis routes to Palladium(II) oxalate, focusing on the selection of appropriate precursors and detailed experimental methodologies. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying chemical principles and field-proven insights to empower researchers in their laboratory endeavors.

Introduction: The Significance of Palladium(II) Oxalate

Palladium(II) oxalate is a coordination complex of significant interest due to its role as a precursor for the generation of highly dispersed palladium nanoparticles and catalysts.[1] Its thermal decomposition at relatively low temperatures yields metallic palladium, making it an attractive starting material in various catalytic applications. The oxalate ligand, upon decomposition, forms gaseous byproducts (CO₂), ensuring a clean conversion to the metallic state.[1]

This guide will explore the synthesis of Palladium(II) oxalate from three common and commercially available palladium(II) precursors:

-

Palladium(II) Chloride (PdCl₂)

-

Palladium(II) Nitrate (Pd(NO₃)₂)

-

Palladium(II) Acetate (Pd(OAc)₂)

The choice of precursor can significantly impact the reaction kinetics, purity of the final product, and the overall efficiency of the synthesis.

Precursor Selection and Rationale

The selection of a palladium(II) precursor is a critical first step that dictates the subsequent synthetic strategy. The primary factors to consider are solubility, reactivity, and the nature of the counter-ions.

| Precursor | Formula | Molar Mass ( g/mol ) | Key Characteristics & Considerations |

| Palladium(II) Chloride | PdCl₂ | 177.33 | Sparingly soluble in water, but solubility increases in the presence of chloride ions (forming [PdCl₄]²⁻). The presence of chloride can be detrimental in certain catalytic applications. |

| Palladium(II) Nitrate | Pd(NO₃)₂ | 230.43 | Readily soluble in water and dilute nitric acid. The nitrate anion is a strong oxidizing agent, which can be a factor in subsequent reactions. |

| Palladium(II) Acetate | [Pd(O₂CCH₃)₂]₃ | 673.5 (trimer) | Soluble in many organic solvents and slightly soluble in water. The acetate ligand is organic and can be easily removed during thermal decomposition. |

Synthesis Methodologies: A Step-by-Step Approach

The most common and straightforward method for synthesizing Palladium(II) oxalate is through a precipitation reaction in an aqueous medium. This involves the reaction of a soluble palladium(II) salt with a source of oxalate ions, typically oxalic acid or a soluble oxalate salt like potassium oxalate or ammonium oxalate.[1][2]

Synthesis from Palladium(II) Chloride

This method leverages the formation of a soluble tetrachloropalladate(II) complex to facilitate the reaction with an oxalate source. The observation of a "rod-shaped palladium oxalate complex" as an intermediate in nanoparticle synthesis suggests a direct precipitation pathway is viable.[1]

Reaction: PdCl₂ + K₂C₂O₄ → PdC₂O₄(s) + 2KCl

Causality Behind Experimental Choices: The initial formation of the soluble [PdCl₄]²⁻ complex is crucial for a homogeneous reaction with the oxalate ions, leading to a more uniform precipitation of Palladium(II) oxalate. The choice of potassium oxalate as the precipitating agent is due to its high solubility in water, ensuring a sufficient concentration of oxalate ions to drive the reaction to completion.

Experimental Protocol:

-

Preparation of Tetrachloropalladate(II) Solution:

-

Dissolve 1.0 g of Palladium(II) chloride (PdCl₂) in 20 mL of a 1 M hydrochloric acid (HCl) solution by gentle heating and stirring. This facilitates the formation of the soluble H₂[PdCl₄].

-

Alternatively, dissolve PdCl₂ in a solution containing a stoichiometric amount of potassium chloride (KCl) to form K₂[PdCl₄].

-

-

Preparation of Oxalate Solution:

-

In a separate beaker, dissolve a stoichiometric equivalent of potassium oxalate (K₂C₂O₄) or oxalic acid (H₂C₂O₄) in 50 mL of deionized water. A slight excess of the oxalate source can be used to ensure complete precipitation.

-

-

Precipitation:

-

Slowly add the oxalate solution to the tetrachloropalladate(II) solution with vigorous stirring at room temperature. A yellow to brownish-yellow precipitate of Palladium(II) oxalate will form immediately.

-

-

Digestion and Isolation:

-

Continue stirring the mixture for 1-2 hours at room temperature to allow for the complete precipitation and aging of the solid.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and a suitable filter paper.

-

-

Washing and Drying:

-

Wash the precipitate several times with deionized water to remove any soluble impurities, particularly chloride ions.

-

Follow with a final wash with ethanol or acetone to facilitate drying.

-

Dry the product in a vacuum oven at a low temperature (e.g., 60-80 °C) to avoid premature decomposition.

-

Workflow Diagram:

Caption: Synthesis of Palladium(II) Oxalate from Palladium(II) Nitrate.

Synthesis from Palladium(II) Acetate

Palladium(II) acetate serves as a useful precursor, particularly when the presence of inorganic anions like chloride or nitrate is undesirable.

Reaction: [Pd(O₂CCH₃)₂]₃ + 3H₂C₂O₄ → 3PdC₂O₄(s) + 6CH₃COOH

Causality Behind Experimental Choices: The reaction is typically carried out in a mixed solvent system to accommodate the solubility of both the palladium acetate and the oxalic acid. The byproduct, acetic acid, is readily soluble and easily washed away.

Experimental Protocol:

-

Preparation of Palladium(II) Acetate Solution:

-

Dissolve 1.0 g of Palladium(II) acetate ([Pd(O₂CCH₃)₂]₃) in a suitable organic solvent such as acetone or a mixture of acetone and water. Gentle warming may be required.

-

-

Preparation of Oxalic Acid Solution:

-

Dissolve a stoichiometric amount of oxalic acid dihydrate in a minimal amount of water or a water/acetone mixture.

-

-

Precipitation:

-

Slowly add the oxalic acid solution to the palladium(II) acetate solution with vigorous stirring. The formation of a yellow-brown precipitate of Palladium(II) oxalate will be observed.

-

-

Isolation and Purification:

-

Stir the mixture at room temperature for 1-2 hours.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with the solvent used for the reaction, followed by deionized water to remove acetic acid, and finally with a low-boiling point organic solvent like diethyl ether or acetone.

-

-

Drying:

-

Dry the product under vacuum at a temperature not exceeding 80 °C.

-

Workflow Diagram:

Caption: Synthesis of Palladium(II) Oxalate from Palladium(II) Acetate.

Characterization of Palladium(II) Oxalate: A Self-Validating System

To ensure the successful synthesis of Palladium(II) oxalate, a combination of analytical techniques should be employed.

| Technique | Expected Results |

| Fourier-Transform Infrared Spectroscopy (FTIR) | The FTIR spectrum of a metal oxalate is characterized by strong absorption bands corresponding to the vibrations of the oxalate ligand. Key expected peaks include: a broad band around 3300-3500 cm⁻¹ (if hydrated) due to O-H stretching of water, and strong bands in the 1600-1700 cm⁻¹ region (asymmetric C=O stretching) and 1300-1400 cm⁻¹ region (symmetric C-O stretching). [3] |

| Powder X-ray Diffraction (PXRD) | The PXRD pattern will provide information on the crystallinity and phase purity of the synthesized material. The obtained pattern should be compared with reference patterns for Palladium(II) oxalate if available in crystallographic databases. |

| Thermogravimetric Analysis (TGA) | TGA can be used to determine the thermal stability of the Palladium(II) oxalate and to confirm its composition. A weight loss corresponding to the loss of water of hydration (if present) will be observed at lower temperatures, followed by a sharp weight loss at higher temperatures corresponding to the decomposition of the oxalate to metallic palladium and carbon dioxide. |

| Elemental Analysis | Elemental analysis for carbon, hydrogen, and palladium content can be used to confirm the empirical formula of the synthesized compound. |

Safety and Handling

Palladium compounds and oxalates require careful handling. [4]

-

Palladium Compounds: Can be harmful if swallowed, inhaled, or in contact with skin, causing irritation. [4]* Oxalic Acid and Oxalates: Are toxic and corrosive. Avoid ingestion, inhalation, and contact with skin and eyes.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals. Work in a well-ventilated fume hood.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of Palladium(II) oxalate is a fundamental yet crucial step in many areas of chemical research and development. By carefully selecting the appropriate palladium(II) precursor and following the detailed protocols outlined in this guide, researchers can reliably produce high-purity Palladium(II) oxalate. The choice of precursor between palladium(II) chloride, nitrate, and acetate will depend on the specific requirements of the downstream application, including considerations of cost, solubility, and the potential for anionic contamination. The characterization methods described provide a robust framework for validating the identity and purity of the synthesized product, ensuring the integrity of subsequent experimental work.

References

- Sajan, C. P., et al. "A Rapid Synthesis of Oriented Palladium Nanoparticles by UV Irradiation." Journal of Nanoparticle Research, vol. 11, no. 1, 2009, pp. 227-33.

- Pilný, R., et al. "Thermodynamics for complex formation between palladium(ii) and oxalate." Dalton Transactions, vol. 43, no. 42, 2014, pp. 15948-57.

- PubChem. "Palladium oxalate.

- American Elements.

- Google Patents. "Synthetic method of tetraammine palladium (II)

- ResearchGate. "The FTIR spectra of Pd (II) complex."

- Pfaltz & Bauer.

- MDPI. "Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes."

- MDPI. "Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for High Pressure Research."

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Palladium Catalysts from Palladium(II) Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of palladium (Pd) catalysts via the thermal decomposition of a palladium(II) oxalate precursor. While palladium catalysts are pivotal in a vast array of chemical transformations, including cross-coupling reactions and hydrogenations, their performance is intrinsically linked to their synthesis, which dictates particle size, morphology, and dispersion. The use of palladium(II) oxalate as a precursor offers a route to potentially well-defined and highly active palladium nanoparticles. This guide details the synthesis of the palladium(II) oxalate precursor, outlines a protocol for its thermal decomposition, and discusses the critical parameters that influence the final catalyst properties. Furthermore, it covers essential characterization techniques to validate the synthesis and understand the catalyst's physical and chemical attributes. This document is intended to serve as a practical resource for researchers in academia and industry, providing the necessary details to reproduce and adapt these methods for specific catalytic applications.

Introduction: The Strategic Importance of Palladium Catalysts

Palladium-based catalysts are indispensable tools in modern organic synthesis and pharmaceutical development. Their remarkable efficiency in catalyzing a wide range of chemical reactions, most notably carbon-carbon and carbon-heteroatom bond formations, has revolutionized the construction of complex molecular architectures. The activity and selectivity of these catalysts are critically dependent on the size, shape, and surface properties of the palladium nanoparticles (NPs). Consequently, the method of preparation is of paramount importance.

The thermal decomposition of metal-organic precursors is a widely employed strategy for the synthesis of metallic nanoparticles. This approach allows for a high degree of control over the final material's properties by tuning the decomposition conditions. Palladium(II) oxalate (PdC₂O₄) presents itself as an attractive precursor due to its straightforward preparation and the clean decomposition pathway, which is expected to yield metallic palladium and gaseous byproducts like carbon dioxide. This application note provides a detailed protocol for the synthesis of palladium catalysts from palladium(II) oxalate, drawing upon established principles of metal oxalate thermal decomposition and palladium nanoparticle synthesis.

Synthesis of the Palladium(II) Oxalate Precursor

The synthesis of the palladium(II) oxalate precursor is the foundational step in this protocol. While direct precipitation of palladium(II) oxalate can be achieved, a more controlled and reproducible method involves the synthesis of an intermediate complex, cis-diamminepalladium(II) oxalate, which can be subsequently converted to the desired precursor or used directly.

Causality Behind Experimental Choices

The choice of starting materials, palladium(II) chloride (PdCl₂) and ammonium oxalate ((NH₄)₂C₂O₄), is based on their commercial availability and established reactivity. The reaction proceeds through the formation of a soluble palladium-oxalate complex, which then reacts with ammonia (generated in situ from ammonium oxalate) to form the stable cis-diamminepalladium(II) oxalate precipitate. This two-step process, outlined in a patented method, ensures high purity and yield of the precursor complex.[1] The subsequent optional step of removing the ammine ligands to yield pure palladium(II) oxalate would require controlled heating, though the diammine complex itself can serve as a precursor for thermal decomposition.

Experimental Protocol: Synthesis of cis-Diamminepalladium(II) Oxalate

This protocol is adapted from a patented synthesis method.[1]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)

-

Deionized water

Equipment:

-

Beakers and graduated cylinders

-

Magnetic stirrer with heating plate

-

Thermometer

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or vacuum desiccator

Procedure:

-

In a 250 mL beaker, dissolve 3.2 g (22.5 mmol) of ammonium oxalate monohydrate in 100 mL of deionized water.

-

Heat the solution to 50-60 °C while stirring.

-

Slowly add 2.0 g (11.3 mmol) of solid palladium(II) chloride to the heated ammonium oxalate solution. The PdCl₂ will dissolve, and a pale yellow precipitate of cis-diamminepalladium(II) oxalate will form.

-

Continue stirring the reaction mixture at 50-60 °C for 1 hour to ensure complete reaction.

-

Allow the mixture to cool to room temperature.

-

Collect the pale yellow precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities.

-